molecular formula C17H13N5OS2 B2495570 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 690646-60-7

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2495570
CAS No.: 690646-60-7
M. Wt: 367.45
InChI Key: FWKBQWDIXWPNDT-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothiazole derivatives designed for anticonvulsant activity. Its structure features a benzothiazole core linked via an acetamide bridge to a 1,2,4-triazole-3-thiol moiety. The synthesis involves nucleophilic substitution between 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide and 1,2,4-triazol-3-thiol in dimethylformamide (DMF) under basic conditions . Key derivatives include fluorinated alkoxy substituents (e.g., 3-trifluoromethylbenzyl in compound 5m), which enhance potency and reduce neurotoxicity .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-7-5-11(6-8-12)16-21-13-3-1-2-4-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQWDIXWPNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzothiazole and triazolethiol precursors before coupling via nucleophilic substitution or amidation.

Key Steps :

  • Benzothiazole Formation :
    Substituted benzothiazoles are synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
    Example:

    2-Aminothiophenol + 4-NitrobenzaldehydeH2SO44-(Benzo[d]thiazol-2-yl)aniline\text{2-Aminothiophenol + 4-Nitrobenzaldehyde} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-(Benzo[d]thiazol-2-yl)aniline}
  • Triazolethiol Synthesis :
    1,2,4-Triazole-3-thiol derivatives are prepared via cyclization of thiosemicarbazides in basic media (e.g., NaOH) . For example:

    ThiosemicarbazideNaOH, CS21,2,4-Triazole-3-thiol(Yield: 52–88%)[2]\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, CS}_2} \text{1,2,4-Triazole-3-thiol} \quad (\text{Yield: 52–88\%})[2]
  • Acetamide Coupling :
    The final step involves reacting 2-chloroacetamide intermediates with triazolethiol under alkaline conditions (e.g., DMF/NaOH) .
    Example:

    2-Chloro-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide + 1H-1,2,4-Triazole-3-thiolNaOH, DMFTarget Compound(Yield:  46–72%)[5][7]\text{2-Chloro-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide + 1H-1,2,4-Triazole-3-thiol} \xrightarrow{\text{NaOH, DMF}} \text{Target Compound} \quad (\text{Yield: ~46–72\%})[5][7]

Optimization :
Microwave-assisted synthesis significantly improves reaction efficiency (e.g., 2–3 minutes vs. 4 hours for hydrazinolysis) .

Functional Group Reactivity

The compound’s reactivity is dominated by its thioether (–S–), triazole, and acetamide groups.

Functional Group Reactions Conditions Outcome Reference
Triazolethiol Alkylation, oxidationPropargyl bromide, H₂O₂Forms S-propargylated derivatives or sulfonic acids
Thioether Nucleophilic substitutionHalogenated alkyls, Cu(I) catalystsSubstitution at sulfur for click chemistry (e.g., 1,3-dipolar cycloaddition)
Acetamide Hydrolysis, condensationHCl/NaOH, aldehydesCleavage to carboxylic acid or Schiff base formation

Notable Findings :

  • Alkylation : Reactivity with propargyl bromide under basic conditions yields S-propargylated derivatives for further click chemistry applications .

  • Oxidation : Treatment with H₂O₂ converts the thioether to sulfonic acid derivatives, altering solubility and bioactivity .

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under strong acidic/basic or oxidative environments.

Stability Profile :

  • Thermal Stability : Stable up to 180°C (DSC/TGA data) .

  • pH Sensitivity : Hydrolysis of the acetamide bond occurs in 1M HCl/NaOH at 60°C (t₁/₂: ~4–6 hours) .

  • Photostability : No significant degradation under UV light (λ = 254 nm, 24 hours) .

Derivatization and Biological Relevance

Derivatives of this compound have been explored for pharmacological applications, leveraging its dual heterocyclic pharmacophores.

Examples :

  • Anticancer Activity : Substituents on the triazole ring (e.g., fluorobenzyl groups) enhance cytotoxicity against MCF-7 and Caco-2 cell lines (IC₅₀: 0.31–4.98 μM) .

  • Anticonvulsant Effects : Analogous structures with fluorinated benzyl groups show ED₅₀ values of 50–55 mg/kg in MES tests .

Scientific Research Applications

Case Studies

A study highlighted the synthesis of various 1,2,4-triazole derivatives which were tested for their in vitro growth inhibition against bacterial strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Triazole Derivative AE. coli520
Triazole Derivative BB. subtilis1025
Triazole Derivative CP. aeruginosa1518

Cell Line Studies

The compound has also been investigated for its anticancer properties. In vitro studies have reported that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer). The anticancer activity is often assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment with the compounds .

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with specific cancer-related targets. For instance, triazole derivatives have been shown to bind effectively to the active sites of enzymes involved in cancer cell metabolism .

CompoundCancer Cell LineIC50 (µM)
Triazole Derivative DMCF710
Triazole Derivative EHeLa15

Anti-inflammatory Properties

In addition to their antibacterial and anticancer activities, some studies have indicated that triazole-containing compounds may possess anti-inflammatory effects. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Mechanism of Action

The mechanism of action of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Heterocycle Variations in Acetamide Derivatives

Structural analogues replace the 1,2,4-triazole-3-thiol group with other heterocycles (imidazole, tetrazole, or amino-triazole). These modifications significantly impact biological activity:

Compound Series Heterocycle Substituent Key Findings References
5a–m 1,2,4-Triazol-3-thiol Highest anticonvulsant activity (ED₅₀: 50.8–54.8 mg/kg in MES test)
6a–b Imidazole-1-yl Reduced potency compared to triazole derivatives
8a–b Tetrazol-1-yl Higher neurotoxicity and lower protective index (PI)
9a–b 3-Amino-1,2,4-triazol-1-yl Moderate activity but inferior to non-amino triazole derivatives

Key Insight : The sulfur atom in the triazole-thio group is critical for anticonvulsant efficacy, likely due to enhanced hydrogen bonding or redox modulation .

Substituent Effects on the Benzothiazole Core

Alkoxy substituents at the 6-position of the benzothiazole ring influence both activity and pharmacokinetics:

Compound Substituent ED₅₀ (MES test) PI (MES) PI (scPTZ)
5i 3-Fluorobenzyloxy 50.8 mg/kg 8.96 9.30
5j 4-Fluorobenzyloxy 54.8 mg/kg 7.85 8.45
5m 3-Trifluoromethylbenzyloxy Data not reported

Key Insight : Fluorinated alkoxy groups improve potency and safety profiles, with 5i and 5j outperforming standard drugs (e.g., valproate) in protective indices .

Structural Analogues in Other Therapeutic Areas

The triazole-thio-acetamide scaffold is versatile, with applications beyond anticonvulsants:

Compound Substituents Therapeutic Application Key Features References
MGH-CP2 4-(tert-Butyl)phenyl Cancer (TEAD–YAP inhibition) Higher lipophilicity (logP) due to tert-butyl
MGH-CP25 Adamantyl Cancer Enhanced metabolic stability
VUAA1 4-Ethylphenyl, pyridinyl Insect pheromone receptors Agonist of insect Orco receptors

Key Insight : Substituents dictate target specificity. Bulky groups (e.g., adamantyl) enhance stability but may limit blood-brain barrier penetration, explaining their use in cancer versus CNS disorders .

Biological Activity

The compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N6OS2\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{OS}_{2}

This structure features a triazole ring, a benzothiazole moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thio compounds with benzothiazole derivatives and acetamide precursors. The process may utilize various catalysts and solvents to optimize yield and purity. For instance, the use of isothiocyanates in the reaction has been noted to enhance the formation of the desired thio-triazole linkage .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a triazole core showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as E. coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (μg/mL)Reference
E. coli8
Staphylococcus aureus4
Candida albicans16

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant potential. The DPPH and ABTS assays demonstrated that it effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity was quantified with an IC50 value indicating significant efficacy.

Anticancer Activity

The benzothiazole component of the compound has been associated with anticancer effects. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators . The presence of the triazole ring further enhances its potential by interacting with cellular targets involved in tumor growth.

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage in cells.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • Study on Antibacterial Efficacy : A comprehensive evaluation showed that derivatives with modifications in their benzothiazole or triazole moieties displayed enhanced antibacterial activity compared to their parent compounds .
  • Antioxidant Studies : In vitro assays revealed that modifications at specific positions on the triazole ring significantly improved antioxidant capacity, making these derivatives promising candidates for further development .

Q & A

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Optimization involves precise control of temperature (60–80°C), pH (neutral to slightly basic), and solvent selection. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics, while dichloromethane is preferred for acid-sensitive intermediates. Multi-step protocols, such as thiourea cyclization followed by nucleophilic substitution, are critical. Catalysts like triethylamine improve coupling efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Structural Characterization

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the benzo[d]thiazole (δ 7.5–8.5 ppm) and triazole (δ 8.1–8.3 ppm) signals.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 436.54 for C21_{21}H16_{16}N6_{6}OS2_{2}).
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm1^{-1}) and S–C (650–700 cm1^{-1}) validate key functional groups .

Biological Activity Evaluation

Q. What methodologies assess its anticancer and antimicrobial potential?

  • Anticancer : In vitro assays using MTT against cancer cell lines (e.g., MCF-7, HeLa) determine IC50_{50} values (typically 5–20 µM). Flow cytometry evaluates apoptosis via Annexin V/PI staining.
  • Antimicrobial : Broth microdilution tests measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Derivative Synthesis

Q. What strategies enhance pharmacological activity through derivatization?

  • Functional Group Substitution : Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring improves anticancer activity.
  • Heterocyclic Hybridization : Fusion with pyridazine or oxadiazole rings (via Huisgen cycloaddition) enhances bioavailability.
  • SAR Studies : Comparative analysis of derivatives with modified thioether or acetamide groups identifies optimal substituents .

Data Contradictions

Q. How should discrepancies in biological activity data between analogs be addressed?

  • Comparative SAR Analysis : Map structural variations (e.g., substituent position, ring size) to activity trends.
  • Standardized Assays : Use identical cell lines and protocols (e.g., 48-hour incubation for cytotoxicity).
  • Computational Modeling : Molecular docking (e.g., with EGFR or DHFR targets) explains potency differences .

Solvent Effects

Q. How does solvent choice influence reaction kinetics and product stability?

  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate nucleophilic substitutions but may degrade acid-labile intermediates.
  • Chlorinated Solvents (DCM, chloroform) : Ideal for low-temperature reactions (<40°C) to prevent side-product formation.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) .

Analytical Purity

Q. What chromatographic methods ensure high purity post-synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels.
  • TLC : Silica gel GF254_{254} plates (ethyl acetate/hexane, 3:7) monitor reaction progress.
  • GC-MS : Quantifies volatile byproducts during solvent evaporation .

Mechanistic Studies

Q. What approaches elucidate the reaction mechanism for triazole-thioether bond formation?

  • Kinetic Profiling : Track intermediate formation (e.g., thiolate anions) via time-resolved NMR.
  • Isotopic Labeling : 34^{34}S-labeled reagents confirm nucleophilic attack pathways.
  • Computational Chemistry : DFT calculations identify transition states and activation energies .

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